p-Hydroxymercuribenzoic acid

Vue d'ensemble

Description

L'acide p-hydroxymercuribenzoïque est un composé organomercuriel qui réagit par affinité mercure-soufre avec les groupes sulfhydryles dans les peptides, les protéines et d'autres molécules . . Ce composé est utilisé dans diverses applications scientifiques en raison de ses propriétés chimiques uniques.

Méthodes De Préparation

L'acide p-hydroxymercuribenzoïque peut être synthétisé par l'oxydation du chlorure de p-tolylmercure ou par chauffage de l'acide borique correspondant avec du chlorure mercurique . Les conditions réactionnelles impliquent généralement l'agitation et le chauffage du mélange près de l'ébullition pendant environ quinze minutes, la température maximale facilement atteignable étant de 95 °C . Les méthodes de production industrielle peuvent varier, mais elles suivent généralement des voies de synthèse similaires.

Analyse Des Réactions Chimiques

L'acide p-hydroxymercuribenzoïque subit divers types de réactions chimiques, notamment :

Substitution : Il réagit avec les groupes sulfhydryles dans les peptides et les protéines, formant des liaisons mercure-soufre stables.

Les réactifs et les conditions courantes utilisés dans ces réactions comprennent le chlorure mercurique et le chauffage près de l'ébullition . Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés.

Applications de recherche scientifique

L'acide p-hydroxymercuribenzoïque a un large éventail d'applications de recherche scientifique, notamment :

Biologie : Le composé est utilisé pour sonder le site actif des enzymes telles que la cytochrome C oxydase.

Mécanisme d'action

L'acide p-hydroxymercuribenzoïque exerce ses effets par la formation de liaisons mercure-soufre stables avec les groupes sulfhydryles dans les peptides, les protéines et d'autres molécules . Cette interaction peut être utilisée pour sonder les sites actifs des enzymes et pour déterminer la présence de groupes sulfhydryles dans les protéines . Les cibles moléculaires et les voies impliquées comprennent des enzymes telles que la cytochrome C oxydase et d'autres protéines contenant des groupes sulfhydryles .

Applications De Recherche Scientifique

Biochemical Applications

Enzyme Inhibition

One of the notable applications of p-hydroxymercuribenzoic acid is its role as an inhibitor of enzymes, particularly carbonic anhydrase. This enzyme is crucial for various physiological processes, including the regulation of pH and fluid secretion. Research indicates that this compound can effectively inhibit carbonic anhydrase activity, thereby influencing physiological functions related to this enzyme .

Case Study: Inhibition of N-Methyltransferase

A study highlighted the reversible inhibition of N-methyltransferase by this compound, demonstrating its potential as a tool for studying enzyme kinetics and mechanisms . This application is significant for researchers investigating metabolic pathways involving methylation processes.

Protein Labeling

Mercury Tagging in Proteomics

This compound serves as a mercury tag for protein labeling, which enhances the detection sensitivity in proteomic studies. For instance, research has shown that ovalbumin can be derivatized with this compound, allowing for improved analytical performance in mass spectrometry .

Application in Protein Structure Studies

The use of this compound in protein labeling aids in understanding protein structures and interactions. By tagging proteins with this compound, researchers can utilize spectroscopic techniques to analyze conformational changes and binding interactions under various conditions .

Analytical Chemistry

Extraction and Analysis Techniques

In analytical chemistry, this compound has been employed for the extraction and analysis of phenolic compounds from various sources. For example, it was used in a study analyzing the phenolic composition of fungus-resistant grape varieties through gas chromatography coupled with pulsed flame photometric detection (GC-PFPD) . This method showcases the compound's utility in isolating specific chemical constituents from complex mixtures.

Spectrophotometric Studies

Spectrophotometric studies involving this compound have revealed insights into its interactions with sulfhydryl groups in proteins. Such studies provide valuable information regarding the reactivity and binding characteristics of this compound with biological macromolecules .

Mécanisme D'action

p-Hydroxymercuribenzoic acid exerts its effects through the formation of stable mercury-sulfur bonds with sulfhydryl groups in peptides, proteins, and other molecules . This interaction can be used to probe the active sites of enzymes and to determine the presence of sulfhydryl groups in proteins . The molecular targets and pathways involved include enzymes such as cytochrome C oxidase and other proteins containing sulfhydryl groups .

Comparaison Avec Des Composés Similaires

L'acide p-hydroxymercuribenzoïque est similaire à d'autres acides mercuribenzoïques, tels que le p-chloromercuribenzoate et le benzoate de sodium 4-(hydroxymercurio) . il est unique dans sa capacité à former des liaisons mercure-soufre stables avec les groupes sulfhydryles, ce qui le rend particulièrement utile pour sonder les sites actifs des enzymes et déterminer les groupes sulfhydryles dans les protéines . D'autres composés similaires comprennent divers acides benzoïques contenant un atome de mercure attaché au groupement benzène .

Activité Biologique

p-Hydroxymercuribenzoic acid (p-HMBA) is an organomercury compound that has garnered attention for its diverse biological activities. This article reviews the current understanding of its biological effects, mechanisms of action, and potential therapeutic applications. The compound is characterized by its ability to interact with various biological systems, influencing enzymatic activity, antimicrobial properties, and cellular responses.

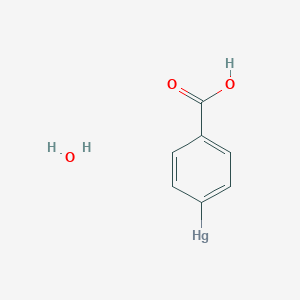

- Chemical Formula : C₇H₆HgO₃

- Molecular Weight : 338.71 g/mol

- Structure : The compound features a mercury atom bonded to a benzoic acid derivative, which contributes to its unique reactivity and biological interactions.

p-HMBA acts primarily as a carbonic anhydrase inhibitor , affecting bicarbonate transport and influencing cellular pH regulation. It has been observed to stimulate chloride-bicarbonate exchange activity in various cell types, which is crucial for maintaining physiological balance in tissues such as bone and kidney .

1. Antimicrobial Activity

p-HMBA exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. Its effectiveness has been attributed to its ability to disrupt microbial cell membranes and inhibit enzymatic processes essential for bacterial survival .

2. Antioxidant Properties

The compound functions as a free radical scavenger, providing protection against oxidative stress. Studies have shown that p-HMBA can induce the production of antioxidant enzymes, contributing to cellular defense mechanisms against reactive oxygen species (ROS) .

3. Cytotoxic Effects

Research indicates that p-HMBA can induce apoptosis in cancer cells through the activation of specific signaling pathways. This property positions it as a potential candidate for chemopreventive strategies in oncology .

4. Neuroprotective Effects

p-HMBA has shown promise in neuroprotection, particularly in models of cerebral ischemia. It acts by trapping hydroxyl radicals generated during ischemic events, thereby reducing neuronal damage .

Case Study 1: Antimicrobial Efficacy

A study demonstrated that p-HMBA effectively inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL. The mechanism involved disruption of cell wall integrity and interference with metabolic processes .

Case Study 2: Neuroprotection in Ischemia

In an experimental model of stroke, administration of p-HMBA significantly reduced infarct size and improved neurological outcomes. This was attributed to its ability to scavenge free radicals and modulate inflammatory responses .

Research Findings

Propriétés

Numéro CAS |

1126-48-3 |

|---|---|

Formule moléculaire |

C7H7HgO3 |

Poids moléculaire |

339.72 g/mol |

Nom IUPAC |

(4-carboxyphenyl)mercury;hydrate |

InChI |

InChI=1S/C7H5O2.Hg.H2O/c8-7(9)6-4-2-1-3-5-6;;/h2-5H,(H,8,9);;1H2 |

Clé InChI |

NBCQBGBECVUZMK-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1C(=O)O)[Hg].O |

SMILES canonique |

C1=CC(=CC=C1C(=O)O)[Hg].O |

Key on ui other cas no. |

1126-48-3 138-85-2 |

Synonymes |

4-hydroxymercuribenzoate p-hydroxymercuribenzoate p-hydroxymercuribenzoic acid p-hydroxymercury benzoate para-hydroxymercuribenzoate PHMB cpd sodium p-hydroxymercury benzoate |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.